Dictyoquinazol C

Description

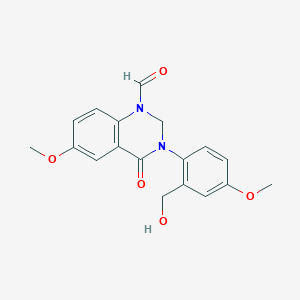

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H18N2O5 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

3-[2-(hydroxymethyl)-4-methoxyphenyl]-6-methoxy-4-oxo-2H-quinazoline-1-carbaldehyde |

InChI |

InChI=1S/C18H18N2O5/c1-24-13-3-5-16(12(7-13)9-21)20-10-19(11-22)17-6-4-14(25-2)8-15(17)18(20)23/h3-8,11,21H,9-10H2,1-2H3 |

InChI Key |

RFAIUXGESYTSKG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)N2CN(C3=C(C2=O)C=C(C=C3)OC)C=O)CO |

Synonyms |

dictyoquinazol C |

Origin of Product |

United States |

Isolation and Biological Origin of Dictyoquinazol C

Discovery and Initial Isolation from Dictyophora indusiata (Syn. Phallus indusiatus)

Dictyoquinazol C, a notable quinazoline (B50416) derivative, was first identified and isolated as part of a search for neuroprotective compounds from edible and medicinal mushrooms. nih.gov Researchers isolated it alongside its analogues, Dictyoquinazol A and Dictyoquinazol B, from the mushroom Dictyophora indusiata, which is also known by its accepted taxonomic name, Phallus indusiatus. nih.govunibo.itresearchgate.net The initial discovery highlighted these compounds as unique quinazoline structures, a class of alkaloids that is rarely found in natural products. nih.govresearchgate.netwikipedia.org

The isolation was achieved from a methanolic extract of the mushroom's fruiting bodies. nih.govunibo.it Further analysis revealed that this compound, as well as Dictyoquinazol B, exists as a mixture of rotamers (specifically, 3a and 3b for this compound) which are isomers that differ by rotation around a single bond. nih.gov These rotamers were found to interconvert rapidly, making them inseparable by High-Performance Liquid Chromatography (HPLC). nih.gov The structural elucidation of these novel compounds was accomplished through extensive Nuclear Magnetic Resonance (NMR) studies, including (1)H NMR, (13)C NMR, and NOESY spectra, as well as by analyzing (3)J(C,H) coupling constants. nih.gov

Methodologies for Extraction and Purification of this compound and Related Analogues

The extraction of this compound and its related compounds from Dictyophora indusiata primarily involves solvent extraction techniques. The initial and most frequently cited method involves the use of methanol (B129727) to create a crude extract from the mushroom. nih.govunibo.itresearchgate.net An alternative approach utilizes ethanol (B145695) for the initial extraction, which is then partitioned with ethyl acetate. mdpi.com

A general procedure for isolating these alkaloids can be summarized as follows:

Extraction : The dried and powdered fruiting bodies of D. indusiata are subjected to extraction with a polar solvent, typically methanol or ethanol, over an extended period. researchgate.netmdpi.com

Concentration : The resulting extract is concentrated under reduced pressure to yield a crude residue.

Solvent Partitioning : This crude extract is then suspended in water and partitioned with a series of organic solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their solubility. mdpi.com The dictyoquinazols are found within these organic fractions. researchgate.net

Chromatography : The fractions containing the target compounds are subjected to various chromatographic techniques for purification. This often includes column chromatography followed by High-Performance Liquid Chromatography (HPLC) to isolate the individual dictyoquinazols. nih.gov

It is during the HPLC step that the inseparable nature of the Dictyoquinazol B and C rotamers becomes apparent. nih.gov The following table summarizes the key aspects of the extraction and purification process.

| Step | Method | Description | Source(s) |

| Initial Extraction | Solvent Extraction | Use of methanol or ethanol to extract compounds from the dried mushroom. | researchgate.net, nih.gov, mdpi.com |

| Purification | Solvent Partitioning | Separation of compounds into different fractions based on solubility. | mdpi.com |

| Isolation | Chromatography | Techniques like HPLC are used to isolate specific compounds like this compound. | nih.gov |

Taxonomic and Ecological Context of the Source Organism

This compound is derived from the fungus Phallus indusiatus, a member of the Basidiomycota phylum. wikipedia.orgmdpi.com While much of the scientific literature refers to it by its synonym, Dictyophora indusiata, Phallus indusiatus is the currently accepted taxonomic name. unibo.itwikipedia.orgmdpi.com

Taxonomic Classification:

Kingdom: Fungi wikipedia.org

Division: Basidiomycota wikipedia.org

Class: Agaricomycetes wikipedia.org

Order: Phallales unibo.itwikipedia.org

Family: Phallaceae wikipedia.orgnih.gov

Genus: Phallus wikipedia.orgnih.gov

Species: P. indusiatus wikipedia.org

This fungus is commonly known as the basket stinkhorn, bamboo mushroom, or veiled lady, owing to its distinctive and elegant appearance. unibo.itwikipedia.org The mature fruit body features a conical or bell-shaped cap atop a stalk, from which a delicate, lace-like net known as an indusium hangs down, sometimes reaching nearly to the ground. wikipedia.org The cap is coated in a greenish-brown, spore-containing slime that emits a foul odor to attract insects, which then aid in spore dispersal. wikipedia.org

P. indusiatus is a saprobic fungus, meaning it obtains nutrients by decomposing dead organic matter. unibo.itmdpi.com It thrives in woodlands and gardens with rich soil and well-rotted wood. wikipedia.org The species has a cosmopolitan distribution throughout tropical regions, including Southern Asia, Africa, the Americas, and Australia. unibo.itwikipedia.org

Advanced Structural Characterization and Stereochemical Analysis of Dictyoquinazol C

Spectroscopic Techniques in Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

The structural determination of Dictyoquinazol C was primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). researchgate.netnih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was instrumental in establishing the molecular formula of this compound as C₁₈H₁₈N₂O₅. metabolomicsworkbench.orgnih.gov This provided the foundational data regarding the elemental composition of the molecule.

One-dimensional (1D) and two-dimensional (2D) NMR techniques were crucial for assembling the molecular framework. researchgate.net These methods included ¹H NMR to identify proton environments, ¹³C NMR to map the carbon skeleton, and 2D correlation experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the spatial proximity of atoms. researchgate.netnih.gov The analysis of ³J(C,H) coupling constants also provided valuable information for assigning specific isomeric forms. researchgate.netnih.gov The collective data from these spectroscopic methods allowed for the unambiguous assignment of the compound's constitution. nih.gov

Table 1: Spectroscopic Data for this compound

| Technique | Observation | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₅ | metabolomicsworkbench.orgnih.gov |

| Exact Mass | 342.1216 g/mol | metabolomicsworkbench.org |

| Primary Analytical Methods | ¹H NMR, ¹³C NMR, NOESY, HR-ESI-MS | researchgate.netnih.gov |

Determination of Quinazoline (B50416) Core Structure and Substituent Positions

Spectroscopic data confirmed that this compound possesses a quinazoline core, a heterocyclic system composed of fused benzene (B151609) and pyrimidine (B1678525) rings. researchgate.netnp-mrd.org This class of compounds is considered rare in nature. researchgate.netnih.gov The analysis of NMR spectra allowed for the precise placement of the various substituents on this core structure.

The structure was determined to be 3-[2-(hydroxymethyl)-4-methoxyphenyl]-6-methoxy-4-oxo-1,2,3,4-tetrahydroquinazoline-1-carbaldehyde. nih.gov The NMR data facilitated the connection of a 2-(hydroxymethyl)-4-methoxyphenyl group to the N-3 position of the quinazolinone ring. Furthermore, a methoxy (B1213986) group was assigned to the C-6 position of the quinazoline core, and a formyl group (carbaldehyde) was identified at the N-1 position. researchgate.netfrontiersin.orgnih.gov This detailed assignment was made possible by analyzing the chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra, along with NOESY correlations which revealed through-space interactions between protons on the different structural fragments. researchgate.netnih.gov The total synthesis of dictyoquinazols has subsequently confirmed these structural assignments. researchgate.net

Rotameric and Isomeric Considerations for Dictyoquinazol B and C

A significant finding in the characterization of this compound, as well as the related Dictyoquinazol B, is the existence of rotamers. researchgate.netnih.gov These compounds were found to exist as inseparable mixtures of two distinct rotameric forms (3a and 3b for this compound) due to restricted rotation around a key single bond. researchgate.netnih.gov This phenomenon results in the observation of doubled sets of signals in the NMR spectra for many of the nuclei.

The interconversion between these rotamers is rapid, which prevents their separation by standard High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov The specific isomers, often referred to as E/Z isomers in the context of the N-formyl group, were assigned by detailed analysis of the NMR data. researchgate.netresearchgate.net Specifically, comparisons of the ¹H and ¹³C NMR spectra, NOESY correlations, and ³J(C,H) coupling constants allowed for the differentiation and assignment of the major and minor rotameric forms present in the equilibrium mixture. researchgate.netnih.gov

Advanced Chiroptical Methods for Stereochemical Assignment (if applicable in future research)

While the constitution and relative arrangement of substituents in this compound have been established, the absolute stereochemistry at its chiral center (C-2) was not determined in the initial studies. Future research could definitively resolve this by employing advanced chiroptical methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). numberanalytics.comfrontiersin.org These techniques are highly sensitive to the three-dimensional arrangement of atoms in chiral molecules. numberanalytics.com

ECD and VCD spectroscopy, coupled with quantum chemical calculations, have become powerful tools for assigning the absolute configuration of complex natural products, including other quinazoline-containing compounds. frontiersin.orgmdpi.com The process involves measuring the experimental ECD or VCD spectrum of the compound and comparing it to the spectra computationally predicted for each possible enantiomer. mdpi.com A match between the experimental and a calculated spectrum allows for unambiguous assignment of the absolute configuration. mdpi.com Given the presence of rotamers in this compound, these advanced techniques could also provide deeper insight into the stereochemical nature of each individual isomeric form, should they be isolated or stabilized. nih.gov

Chemical Synthesis and Analog Generation of Dictyoquinazol C

Total Synthesis Methodologies for Dictyoquinazol A, B, and C

The total synthesis of dictyoquinazols A, B, and C has been a subject of significant research, driven by the need for sufficient material for biological evaluation and the development of more potent analogs. tandfonline.comtandfonline.comnih.gov Due to their structural similarities, the synthesis of Dictyoquinazol C is intrinsically linked to that of Dictyoquinazol A and B, often being derived from a common precursor or from Dictyoquinazol A itself. tandfonline.commdpi.com

Multi-Step Synthetic Routes to the Quinazoline (B50416) Scaffold

The construction of the core quinazoline scaffold is a critical aspect of the total synthesis of dictyoquinazols. A prevalent strategy commences with substituted benzoic acids and anilines. For instance, one of the first total syntheses of Dictyoquinazol A started from 3-methoxy-5-nitrobenzoic acid and 4-methoxy-2-methylaniline. tandfonline.com

The key steps in this linear synthesis include:

Amide Coupling: An EDC-mediated coupling of the benzoic acid and aniline (B41778) derivatives to form an amide. tandfonline.com

Nitro Group Reduction: The nitro group on the amide is reduced to an amine, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. tandfonline.com

Quinazolinone Formation: The resulting amino amide undergoes cyclization to form the quinazolinone core. tandfonline.com

Alternative approaches for constructing the quinazoline ring have also been explored, often focusing on improving efficiency and accessibility of starting materials. rsc.org These methods include variations in coupling reagents and cyclization conditions. rsc.orgresearchgate.net

Convergent and Linear Synthetic Strategies

Both linear and convergent strategies have been successfully employed in the synthesis of dictyoquinazols.

Semi-synthetic Approaches to this compound from Natural Precursors

Currently, the primary route to this compound described in the literature is through the total synthesis of Dictyoquinazol A, which is then chemically converted to this compound. tandfonline.commdpi.com This can be considered a semi-synthetic approach starting from a synthetically produced natural product. The process involves the selective reduction of an imine in Dictyoquinazol A, followed by formylation to yield this compound. tandfonline.com There is no readily available information on the direct semi-synthesis of this compound from a naturally isolated precursor other than Dictyoquinazol A.

Derivatization Strategies for Structural Diversification

To explore the structure-activity relationship (SAR) and develop more potent neuroprotective agents, various derivatization strategies have been employed to create a diverse library of this compound analogs. nih.govresearchgate.net

Rational Design of this compound Analogues

The rational design of this compound analogues has been guided by the need to understand the key structural features responsible for its biological activity. nih.govacs.org This involves systematically modifying different parts of the dictyoquinazol scaffold.

Key areas of modification include:

Substitution on the Benzene (B151609) Rings: Altering the methoxy (B1213986) groups on the aromatic rings has been shown to influence neuroprotective activity. researchgate.net

Modification of the Heterocyclic Ring: Changes to the quinazoline core can impact the compound's protective effects against different types of cellular stress. researchgate.net

Alteration of the Side Chain: The side chain attached to the quinazoline nucleus is a critical site for modification.

Studies have shown that some of these rationally designed analogs exhibit superior neuroprotective activity compared to the parent natural product, Dictyoquinazol A. nih.govresearchgate.net This highlights the potential for developing novel therapeutic agents for conditions like stroke through targeted chemical modifications of the dictyoquinazol scaffold. nih.gov

Synthesis of Structurally Modified Derivatives

The generation of structurally modified derivatives of this compound is primarily centered around the more readily synthesized precursor, Dictyoquinazol A. The total synthesis of Dictyoquinazol A has been achieved, providing a crucial starting point for creating a library of analogs. nih.govtandfonline.com These synthetic efforts allow for systematic modifications to the core structure, enabling researchers to probe the structure-activity relationships (SAR) that govern its neuroprotective effects. mdpi.comresearchgate.net

A key study in this area involved a flexible and efficient synthesis of Dictyoquinazol A, which was then used to produce several structural analogs. researchgate.netnih.gov These derivatives were subsequently evaluated for their neuroprotective activity in various cell-based models of stroke, revealing that some modifications led to superior activity compared to the parent natural product. researchgate.netnih.gov

The synthetic strategies for creating these derivatives involved targeted modifications at several key positions of the Dictyoquinazol A scaffold. These modifications included alterations to the methoxy groups on the benzene rings, changes to the heterocyclic quinazolinone core, and modifications of the hydroxyl group. mdpi.comresearchgate.net

Detailed investigations into the synthesized analogs of Dictyoquinazol A have yielded significant insights into the structural requirements for neuroprotection. A notable study synthesized a series of analogs and tested their ability to protect against three different cellular injury stimuli: L-glutamate, hydrogen peroxide (H₂O₂), and staurosporine (B1682477). mdpi.comresearchgate.net

The findings from this research can be summarized as follows:

Modification of Methoxy Groups: The removal or alteration of the methoxy groups on the benzene rings was found to decrease the protective effect against glutamate-induced toxicity. However, this same modification resulted in improved protection against oxidative stress induced by H₂O₂. mdpi.com

Modification of the Heterocyclic Ring: Alterations to the quinazolinone heterocyclic ring system demonstrated the potential to enhance protection against H₂O₂-induced damage without negatively impacting the compound's ability to protect against glutamate (B1630785) or staurosporine. mdpi.com

Modification of the Hydroxyl Group: Changing the hydroxyl group on the molecule led to an improvement in protection against glutamate-induced neurotoxicity, while maintaining the protective effects against H₂O₂ and staurosporine. mdpi.com

These findings highlight that different structural features of the Dictyoquinazol scaffold contribute to its neuroprotective activity against various insults. The ability to selectively enhance protection against specific types of neuronal damage through targeted chemical modifications underscores the potential for developing more potent and specific neuroprotective agents.

The following table summarizes the structural modifications and the resulting neuroprotective activity of key synthesized analogs of Dictyoquinazol A.

| Compound | Structural Modification | Neuroprotective Activity Summary |

| Dictyoquinazol A (Parent Compound) | - | Baseline neuroprotective activity against L-glutamate, H₂O₂, and staurosporine. |

| Analog 1 | Removal of methoxy groups | Decreased glutamate protection, but improved H₂O₂ protection. mdpi.com |

| Analog 2 | Modification of the heterocyclic ring | Improved H₂O₂ protection without compromising glutamate or staurosporine protection. mdpi.com |

| Analog 3 | Modification of the hydroxyl group | Improved glutamate protection without compromising H₂O₂ or staurosporine protection. mdpi.com |

This table is generated based on the qualitative descriptions of research findings. mdpi.comresearchgate.net Quantitative data would require access to the full research publications.

Mechanistic Studies of Biological Activities of Dictyoquinazol C

Neuroprotective Modulatory Effects in Cellular Models

Research has established that Dictyoquinazol C exerts significant neuroprotective effects in primary cell cultures, shielding neurons from excitotoxic damage. researchgate.netmdpi.com

Protection of Primary Cultured Mouse Cortical Neurons

This compound has been shown to protect primary cultured cortical neurons from mice against cell death induced by neurotoxins. researchgate.netnih.govindexcopernicus.com Studies demonstrate that the compound helps maintain neuronal viability in the presence of otherwise lethal concentrations of excitotoxic agents. researchgate.netmdpi.com This protective effect was observed to be dose-dependent, with significant neuroprotection occurring in the lower micromolar range. mdpi.com The initial characterization of this compound, along with its analogs Dictyoquinazol A and B, identified it as a potent neuroprotective agent against excitatory neurotoxins. researchgate.net

Attenuation of Excitotoxicity Induced by Glutamate (B1630785) and N-Methyl-D-Aspartate (NMDA)

The neuroprotective capacity of this compound is specifically linked to its ability to counteract excitotoxicity, a pathological process where nerve cells are damaged or killed by excessive stimulation by excitatory neurotransmitters like glutamate. frontiersin.orgfrontiersin.org this compound effectively protects primary mouse cortical neurons from the excitotoxicity induced by both glutamate and N-Methyl-D-aspartate (NMDA). nih.govnih.gov This protection is dose-dependent and highlights a targeted mechanism of action rather than a general antioxidant effect. nih.govfrontiersin.org Over-activation of glutamate receptors, particularly NMDA receptors, leads to a massive influx of calcium ions (Ca²+), which triggers downstream pathways resulting in neuronal swelling, the production of toxic free radicals, and ultimately, apoptotic and necrotic cell death. frontiersin.orgnih.gov By mitigating this over-activation, this compound prevents the subsequent cascade of neurotoxic events. nih.govfrontiersin.org

Table 1: Summary of Neuroprotective Effects of this compound This table is interactive. You can sort and filter the data.

| Compound | Cellular Model | Neurotoxin | Key Finding | Reference(s) |

| This compound | Primary Cultured Mouse Cortical Neurons | Glutamate | Protects neurons from excitotoxicity in a dose-dependent manner. | researchgate.net, nih.gov |

| This compound | Primary Cultured Mouse Cortical Neurons | NMDA | Protects neurons from excitotoxicity in a dose-dependent manner. | researchgate.net, nih.gov, researchgate.net |

| Dictyoquinazols A, B, C | Primary Cultured Mouse Cortical Neurons | Glutamate, NMDA, AMPA | Act as glutamate receptor antagonists to protect against neuronal damage. | frontiersin.org, nih.gov |

Molecular Targets and Receptor Interactions

The neuroprotective activity of this compound is attributed to its direct interaction with specific neurotransmitter receptors.

Glutamate Receptor Antagonism, Specifically NMDA Receptors

The primary molecular mechanism underlying the neuroprotective effects of this compound is its antagonism of glutamate receptors. frontiersin.org Specifically, studies have identified it as an N-methyl-D-aspartate (NMDA) receptor antagonist. frontiersin.org Unlike some neuroprotective compounds that work by scavenging free radicals, the action of Dictyoquinazols, including C, is centered on blocking the site of excitotoxic insult—the glutamate receptor itself. frontiersin.org This antagonism prevents the excessive influx of ions that initiates the cell death cascade. frontiersin.orgnih.gov

Investigation of Other Potential Receptor Binding Profiles

Current research literature primarily focuses on the interaction of this compound with NMDA receptors as its main neuroprotective pathway. frontiersin.org While excitotoxicity can also be mediated by other glutamate receptors like the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, the specific antagonistic activity of this compound has been most clearly linked to the NMDA receptor subtype. frontiersin.orgnih.gov Detailed investigations into its binding profile with other receptors are not extensively documented in the reviewed scientific literature.

Intracellular Signaling Pathway Modulation by this compound

The over-activation of NMDA receptors by glutamate triggers a series of harmful intracellular events. frontiersin.orgmdpi.com Excessive Ca²+ influx activates various enzymes, promotes the generation of reactive oxygen species (ROS), and disrupts mitochondrial function, leading to delayed neuronal apoptosis. frontiersin.orgnih.gov

The primary role of this compound as an NMDA receptor antagonist means that it acts at the initial stage of this cascade. By blocking the receptor, it prevents the pathological surge in intracellular Ca²+. frontiersin.orgnih.gov Consequently, this compound inhibits the downstream signaling pathways that lead to neuronal death. While the compound prevents the activation of these damaging cascades, detailed studies specifically delineating the modulation of individual downstream signaling proteins, such as specific caspases or members of the Bcl-2 family, by this compound itself have not been the primary focus of the available research. The evidence points to its main effect being the prevention of the excitotoxic signal at its receptor source. frontiersin.org

Pathways Related to Neuronal Survival and Cell Death

Research indicates that this compound provides neuroprotection by mitigating excitotoxicity, a primary driver of neuronal cell death in various neurodegenerative conditions. researchgate.netcabidigitallibrary.org Excitotoxicity occurs when neurons are overstimulated by neurotransmitters like glutamate and N-methyl-D-aspartate (NMDA). researchgate.netunibo.it This overstimulation leads to a cascade of detrimental events, including ionic imbalance and metabolic disturbances, ultimately culminating in programmed cell death, or apoptosis. cabidigitallibrary.orgmdpi.comnumberanalytics.com

Studies on primary cultured mouse cortical neurons demonstrated that this compound, in a dose-dependent manner, protects these cells from cell death induced by both glutamate and NMDA. researchgate.netunibo.it Apoptosis is a key pathway for neuron loss in neurodegenerative diseases and is characterized by cellular shrinkage, DNA fragmentation, and the formation of apoptotic bodies. mdpi.com By preventing excitotoxicity-induced damage, this compound effectively interferes with a critical trigger for this apoptotic cascade in neurons. researchgate.netunibo.it

While direct molecular pathway studies on this compound are still emerging, the neuroprotective activities of many mushroom-derived compounds have been linked to the modulation of key signaling pathways that govern cell survival and death. rfppl.co.inresearchgate.net These include the PI3K/Akt and Mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of cellular processes including proliferation and apoptosis. researchgate.netscribd.comwikipedia.org The PI3K/Akt pathway, in particular, is a crucial promoter of cell survival, and its activation is known to inhibit apoptotic processes. researchgate.netijbs.comimrpress.com It is plausible that this compound may exert its effects through similar pathways, a hypothesis that warrants further investigation to fully elucidate its mechanism of action.

Comparative Analysis of this compound with Related Neuroprotective Compounds

This compound belongs to a small family of related alkaloids isolated from Dictyophora indusiata, including Dictyoquinazol A and B. mdpi.com All three compounds have demonstrated comparable neuroprotective effects, shielding cortical neurons from glutamate- and NMDA-induced cell death. researchgate.netunibo.it Their shared quinazoline (B50416) core structure appears to be central to this activity.

Beyond its immediate congeners, the neuroprotective profile of this compound can be compared with other mushroom-derived alkaloids. For instance, compounds like ganocochlearine A, infractopicrin, and 10-hydroxy-infractopicrin have also been noted for their potential to alleviate neurodegeneration. cabidigitallibrary.orgmdpi.com

Furthermore, the mushroom Dictyophora indusiata produces other classes of neuroprotective compounds that act through different mechanisms. The dictyophorines A and B, which are eudesmane-type sesquiterpenes, exert their effects by stimulating the synthesis of Nerve Growth Factor (NGF) in astroglial cells. mdpi.comunibo.it NGF is a critical protein for the survival, development, and function of neurons. This contrasts with the mechanism of this compound, which is centered on the direct inhibition of excitotoxicity rather than the promotion of neurotrophic factor synthesis. researchgate.netunibo.it This variety of neuroprotective compounds from a single mushroom species highlights the diverse strategies that natural products employ to support neuronal health.

Structure Activity Relationship Sar Investigations of Dictyoquinazol C and Analogues

Identification of Key Pharmacophoric Elements for Neuroprotective Efficacy

The fundamental scaffold of Dictyoquinazol C, the quinazolin-4-one ring system, is recognized as a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. nih.govmdpi.com SAR studies on related quinazoline (B50416) compounds suggest that the core heterocyclic system is an essential component for bioactivity. mdpi.com

For the dictyoquinazol class, including this compound, the initial discovery highlighted their capacity to protect primary cultured mouse cortical neurons from glutamate- and N-methyl-D-aspartate (NMDA)-induced excitotoxicity. nih.govnih.gov While direct pharmacophore modeling for this compound is not extensively published, studies on analogous neuroprotective quinazolines and related compounds point to several key elements. acs.org The quinazolin-4-one core is central to its activity. nih.gov The specific substitution pattern on both the quinazoline ring and the N-3 attached phenyl ring dictates the potency and selectivity of its neuroprotective effects.

In a broader context of quinazoline-based neuroprotective agents, the presence and positioning of hydrogen bond donors and acceptors, as well as aromatic regions, are critical for interaction with neuronal targets. acs.org For instance, in related AMPA receptor antagonists with a quinazolin-4-one structure, the spatial arrangement of a 2-fluorophenyl ring relative to the quinazoline core was found to be a key determinant of activity. acs.org Although the precise molecular targets of this compound are not fully elucidated, the core structure provides a rigid framework upon which functional groups are displayed for specific molecular recognition at the active site of a receptor or enzyme.

Systematic Evaluation of Substituent Effects on Biological Activity

While specific SAR studies focusing exclusively on the systematic modification of this compound are limited, valuable insights can be drawn from research on its close analogue, Dictyoquinazol A, and other related quinazolinone derivatives. mdpi.com

Studies on Dictyoquinazol A analogues have revealed that modifications to the methoxy (B1213986) groups and the heterocyclic ring can significantly influence neuroprotective activity. mdpi.com For instance, it was found that while methoxy groups on the benzene (B151609) rings could decrease protection against glutamate-induced injury, they could enhance protection against hydrogen peroxide (H₂O₂) induced damage. mdpi.com This suggests that different substituents may modulate activity through distinct mechanisms.

General SAR studies on the quinazolin-4-one scaffold have shown that substitutions at positions 2, 3, 6, and 8 are particularly significant for modulating pharmacological activity. nih.gov The nature of the substituent at the N-3 position is a critical determinant of biological action. In this compound, this position is occupied by a 2-(hydroxymethyl)-4-methoxyphenyl group. nih.gov The hydroxyl and methoxy groups on this phenyl ring are likely to be involved in key hydrogen bonding and hydrophobic interactions with the biological target.

Furthermore, the introduction of different heterocyclic moieties at the N-3 position has been shown to enhance the biological activities of quinazolinones. nih.gov The effect of substituents on the benzene ring of the quinazoline core is also well-documented. For example, in some series of quinazoline derivatives, electron-withdrawing groups have been shown to be beneficial for certain biological activities. unipa.it

A summary of these general findings and their potential relevance to this compound is presented in the table below.

| Structural Position | General Substituent Effect (on Quinazolinone Core) | Potential Implication for this compound Activity |

| N-3 Phenyl Ring | Nature and substitution pattern are critical for activity. | The 2-(hydroxymethyl)-4-methoxyphenyl group is a key determinant of neuroprotective efficacy. |

| Position 6 (Quinazoline) | Methoxy group is present. Modifications can alter activity. | The 6-methoxy group likely contributes to the overall binding and electronic properties of the molecule. |

| N-1 Position | A formyl group is present in this compound. | This group differentiates it from Dictyoquinazol A and B and likely influences its stereochemical and biological properties. |

Stereochemical Influences on this compound Bioactivity

A significant aspect of the chemistry of this compound is its stereochemistry. The original isolation study by Lee et al. (2002) reported that both Dictyoquinazol B and C exist as mixtures of rotational isomers (rotamers) that are inseparable by HPLC due to their rapid interconversion. nih.gov This phenomenon of atropisomerism, where rotation around a single bond is restricted, can lead to stereoisomers with distinct biological activities. solubilityofthings.com

While the specific neuroprotective activities of the individual rotamers of this compound have not been separately characterized due to their rapid interconversion, it is plausible that one isomer is more active than the other. nih.gov The observed neuroprotective effect of the mixture represents the combined activities of both forms. This stereochemical complexity is a crucial consideration for any future drug development efforts based on the this compound scaffold.

Computational Chemistry and Molecular Modeling in SAR Studies

Computational methods are increasingly valuable tools for elucidating the SAR of complex molecules like this compound. pku.edu.cn These techniques provide insights into the molecular interactions that govern biological activity, guiding the synthesis of more effective analogues.

Ligand-Protein Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. mdpi.com While specific docking studies targeting this compound are not widely reported, docking has been performed on its analogue, Dictyoquinazol A. researchgate.net These studies aimed to understand its interaction with enzymes relevant to neurodegeneration, such as β-secretase (BACE1) and acetylcholinesterase (AChE). researchgate.net The results of such docking studies can reveal key amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. mdpi.comnih.gov

Molecular dynamics (MD) simulations can further refine the understanding obtained from docking. youtube.com MD simulations model the movement of atoms in the ligand-protein complex over time, providing a more dynamic and realistic picture of the binding event and the stability of the complex. nrfhh.com For flexible molecules like this compound with its rotamers, MD simulations would be particularly useful in exploring the conformational landscape and identifying the most stable binding poses. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of a series of compounds with their biological activity using statistical models. acs.org A QSAR study on a series of quinazolinone derivatives can identify the physicochemical properties (descriptors) that are most influential for their neuroprotective activity. pku.edu.cnresearchgate.net

While a specific QSAR model for this compound neuroprotection has not been published, QSAR studies on other quinazoline derivatives have been successful. unipa.itresearchgate.net For example, a 3D-QSAR study on quinazolinone derivatives identified that parameters like surface area, LUMO (Lowest Unoccupied Molecular Orbital) energy, and dipole moment had a significant contribution to their antimicrobial activity. unipa.it Another study on indolo[1,2-b]quinazoline derivatives found that factors like the HOMO-LUMO energy gap and hydrophobicity were key for their antitumor activity. pku.edu.cn

These studies demonstrate the feasibility of applying QSAR to the quinazoline scaffold. A future QSAR study on this compound and its synthetic analogues could generate a predictive model to guide the design of new derivatives with enhanced neuroprotective properties. Such a model would quantify the effects of different substituents and structural features, accelerating the development of novel therapeutic agents.

Preclinical Research and Potential Therapeutic Applications of Dictyoquinazol C Excluding Clinical Human Trials

In Vitro and In Vivo Models of Neurological Conditions (non-human)

Models of Neurodegenerative Diseases (e.g., Alzheimer's Disease Models)

Dictyoquinazol C, a quinazoline (B50416) alkaloid isolated from the mushroom Dictyophora indusiata, has demonstrated significant neuroprotective potential in preclinical studies. scinews.uznih.govfrontiersin.org Research using in vitro models has shown that this compound can protect primary cultured mouse cortical neurons from excitotoxicity induced by glutamate (B1630785) and N-methyl-D-aspartate (NMDA). nih.govresearchgate.netmdpi.com This protective effect is dose-dependent, with concentrations as low as 5 µM showing significant efficacy in reducing neuronal cell death. researchgate.netindexcopernicus.com

Excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death, is a key pathological feature in several neurodegenerative diseases, including Alzheimer's disease. researchgate.net The ability of this compound to counteract this process suggests its potential as a therapeutic agent for such conditions. scinews.uzcabidigitallibrary.orgnih.govmdpi.com

Further studies using transgenic C. elegans models of neurodegenerative diseases have shown that polysaccharides from D. indusiata, the source of dictyoquinazols, can mitigate neurotoxicity induced by polyglutamine and amyloid-β proteins. mdpi.com While this research focuses on polysaccharides, it highlights the neuroprotective potential of compounds derived from this mushroom. The neuroprotective effects of this compound are attributed to its ability to shield neurons from the damaging cascade of events initiated by excitotoxins. mdpi.comunibo.it

| Model System | Toxin/Insult | Key Findings | Reference |

| Primary cultured mouse cortical neurons | Glutamate | Protected neurons from excitotoxicity-induced cell death. | nih.govresearchgate.netmdpi.com |

| Primary cultured mouse cortical neurons | NMDA | Showed a dose-dependent protective effect against excitotoxicity. | nih.govresearchgate.netmdpi.com |

| Transgenic C. elegans models | Polyglutamine and Amyloid-β | Polysaccharides from D. indusiata mitigated neurotoxicity. | mdpi.com |

Models of Neurotrauma and Ischemic Injury (e.g., Stroke Models)

The neuroprotective properties of this compound also extend to models of acute neuronal injury, such as those mimicking stroke and traumatic brain injury. In vitro models of stroke, which often involve subjecting neuronal cells to oxygen-glucose deprivation, have been used to evaluate the efficacy of this compound and its analogs. researchgate.netnih.gov

Research has demonstrated that this compound and its parent compound, Dictyoquinazol A, can protect neurons against injury induced by L-glutamate, hydrogen peroxide (H₂O₂), and staurosporine (B1682477), which are all factors implicated in the pathophysiology of ischemic stroke. researchgate.net The ability to protect against multiple forms of cellular stress underscores the potential of this compound class in mitigating the complex cascade of events that lead to neuronal death following an ischemic event. researchgate.netnih.gov The quinazoline scaffold of this compound is seen as a promising starting point for the development of new drugs to treat stroke. mdpi.comresearchgate.net

Establishment of Novel Molecular Scaffolds for Neurotherapeutics

The unique quinazoline structure of this compound has positioned it as a valuable molecular scaffold for the development of new neurotherapeutic agents. researchgate.netmdpi.comscribd.com The synthesis of Dictyoquinazol A, a closely related compound, and its derivatives has been a focus of research aimed at creating more potent and effective neuroprotective drugs, particularly for stroke. mdpi.comresearchgate.netresearchgate.netnih.gov

The quinazolinone nucleus is a versatile scaffold found in many biologically active compounds. researchgate.net By modifying the structure of dictyoquinazols, researchers have been able to create analogs with improved neuroprotective activities against various insults relevant to stroke, such as excitotoxicity and oxidative stress. mdpi.comresearchgate.net This work has established a new molecular framework that holds promise for the development of novel pharmaceuticals for treating acute brain injuries. researchgate.netresearchgate.net

Exploration of this compound's Potential as a Research Tool in Neurobiology

Beyond its direct therapeutic potential, this compound serves as a valuable research tool for investigating the molecular mechanisms of neuroprotection and neurodegeneration. researchgate.netmdpi.comscribd.com Its ability to selectively protect against excitotoxicity allows researchers to dissect the specific pathways involved in this form of neuronal death. researchgate.netmdpi.com

By studying how this compound and its analogs interact with neuronal cells and protect them from damage, scientists can gain a deeper understanding of the complex processes that underlie neurological disorders. This knowledge is crucial for identifying new drug targets and developing more effective therapeutic strategies. For instance, the finding that dictyoquinazols exert their neuroprotective effects without demonstrating antioxidant properties in radical scavenging assays suggests that their mechanism of action is distinct from that of many other neuroprotective compounds. mdpi.com This makes them particularly interesting for probing the specific signaling pathways involved in excitotoxic cell death.

Biosynthesis and Metabolic Pathways of Dictyoquinazol C in Dictyophora Indusiata

Hypothesized Biosynthetic Origin and Precursors (based on alkaloid biosynthesis)

The biosynthesis of quinazoline-containing alkaloids in fungi typically originates from amino acid precursors, which are assembled by large, multimodular enzymes known as nonribosomal peptide synthetases (NRPSs). nih.govrsc.org The core structure of Dictyoquinazol C suggests a similar origin, likely involving the condensation of specific amino acid building blocks.

The quinazoline (B50416) ring system, a defining feature of this compound, is commonly derived from anthranilic acid in fungal metabolic pathways. nih.govacs.org This precursor provides the benzene (B151609) ring and the two nitrogen atoms of the pyrimidine (B1678525) ring. The remainder of the this compound structure is likely derived from other amino acids, which are sequentially added and modified.

Based on the biosynthesis of related compounds like fumiquinazoline and tryptoquialanine (B1250213), the following precursors are hypothesized to be essential for the assembly of the this compound scaffold: nih.govacs.org

Anthranilic Acid: Forms the foundational quinazoline ring.

L-Tryptophan or a derivative: Often incorporated in related fungal alkaloids, contributing to the core structure.

L-Alanine: A common building block in the fumiquinazoline pathway, which shares structural similarities. acs.org

Other proteinogenic or non-proteinogenic amino acids: May be involved in forming the specific side chains and modifications seen in this compound.

The assembly of these precursors is likely initiated by an NRPS assembly line, which activates and links the amino acids in a specific sequence to form a peptide intermediate. rsc.org

Table 1: Hypothesized Precursors for this compound Biosynthesis

| Precursor Molecule | Hypothesized Role in this compound Structure |

| Anthranilic Acid | Formation of the quinazoline core |

| L-Tryptophan | Potential contributor to the heterocyclic system |

| L-Alanine | Building block for the peptide backbone |

Investigation of Putative Enzymatic Pathways in Fungal Production (e.g., quinazoline alkaloid biosynthesis)

Following the initial assembly of a peptide intermediate by an NRPS, a series of enzymatic modifications are required to generate the final, complex structure of this compound. The study of analogous pathways, such as the fumiquinazoline and tryptoquialanine biosynthesis, provides a model for the types of enzymes likely involved. nih.govacs.org

NRPS-mediated Peptide Synthesis: A trimodular NRPS is hypothesized to catalyze the condensation of anthranilic acid and two other amino acid units to form a linear tripeptide. acs.org

Cyclization and Ring Formation: The linear peptide would then undergo cyclization to form the initial quinazoline ring structure.

Oxidative Modifications: A key step in related pathways involves the action of flavoenzymes, such as FAD-dependent oxidoreductases. nih.govacs.org These enzymes are proposed to catalyze complex oxidative reactions, including the opening of rings and the formation of new heterocyclic systems. For instance, an FAD-dependent berberine (B55584) bridge enzyme-like oxidoreductase is known to be involved in an unusual oxidative opening of a pyrazinone ring in tryptoquialanine biosynthesis. nih.gov

Hydroxylation and Formylation: The final steps would involve tailoring enzymes to add the specific functional groups seen in this compound, such as the hydroxymethyl group and the N-formyl group. These reactions are likely catalyzed by specific hydroxylases and formyltransferases.

The proposed enzymatic sequence highlights the complexity of alkaloid biosynthesis and the diverse catalytic functions required to produce the final natural product.

Table 2: Putative Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Putative Function | Example from Related Pathways |

| Nonribosomal Peptide Synthetase (NRPS) | Assembly of amino acid precursors | Af12080 in fumiquinazoline biosynthesis acs.org |

| FAD-dependent Oxidoreductase | Oxidative ring opening and formation | Berberine bridge enzyme-like oxidoreductase in tryptoquialanine biosynthesis nih.gov |

| Hydroxylase | Addition of hydroxyl groups | |

| Formyltransferase | Addition of the N-formyl group |

Genetic and Genomic Approaches to Understanding this compound Biosynthesis (if applicable in future research)

While direct genomic data for this compound biosynthesis is not yet available, modern "omics" technologies provide a clear roadmap for future research in this area. frontiersin.org The identification of the biosynthetic gene cluster (BGC) responsible for producing this compound in Dictyophora indusiata would be a critical step.

Future research would likely involve the following approaches:

Genome Sequencing: The first step would be to sequence the entire genome of Dictyophora indusiata. High-quality genome assembly is crucial for identifying BGCs. frontiersin.org

Bioinformatic Analysis: The sequenced genome would be analyzed using bioinformatic tools to identify putative BGCs. These clusters often contain genes encoding NRPSs, tailoring enzymes (like oxidases and transferases), and transcription factors, all located in close proximity on the chromosome.

Transcriptomic Analysis (RNA-Seq): By comparing the gene expression profiles of the fungus under conditions where this compound is produced versus when it is not, researchers can identify the genes that are upregulated during its biosynthesis. This can help to pinpoint the correct BGC. frontiersin.org

Gene Inactivation and Heterologous Expression: To confirm the function of the identified gene cluster, specific genes within the cluster (e.g., the NRPS) would be knocked out. The cessation of this compound production following gene knockout would confirm the cluster's role. nih.gov Conversely, the entire gene cluster could be expressed in a different, well-characterized fungal host to see if it can produce the compound. rsc.org

These genomic and genetic strategies have been successfully used to unravel the biosynthetic pathways of other complex fungal alkaloids and would be instrumental in definitively characterizing the formation of this compound. nih.govfrontiersin.org

Future Research Directions and Unexplored Academic Avenues for Dictyoquinazol C

Advanced Mechanistic Elucidation at the Sub-cellular Level

The primary neuroprotective effect of Dictyoquinazol C has been attributed to its ability to protect primary cultured mouse cortical neurons from excitotoxicity induced by glutamate (B1630785) and N-methyl-D-aspartate (NMDA). frontiersin.orgnih.govresearchgate.net This protection is dose-dependent and suggests that this compound acts as a glutamate receptor antagonist, specifically targeting NMDA receptors. frontiersin.org Glutamate is the main excitatory neurotransmitter in the mammalian central nervous system, and its over-activation of receptors like NMDA leads to excessive calcium influx, subsequent neuronal damage, and cell death—a process central to neurodegenerative conditions. frontiersin.orgnih.gov

Future research should aim to precisely identify the binding site of this compound on the NMDA receptor complex. Understanding this interaction at a molecular level is crucial. While it is known to counter glutamate-induced damage, it is unclear if it is a competitive or non-competitive antagonist. Advanced patch-clamp electrophysiology studies on single neurons and cell lines expressing specific NMDA receptor subunits could elucidate the exact nature of this antagonism.

Furthermore, computational studies have opened another avenue for investigation. A molecular docking analysis performed on its sister compound, Dictyoquinazol A, suggested a potential binding interaction with β-secretase (BACE1), a key enzyme in the production of amyloid-beta peptides in Alzheimer's disease. frontiersin.org Given the structural similarity, it is plausible that this compound also interacts with BACE1. Verifying this through in vitro enzymatic assays is a critical next step. Inhibition of BACE1 could represent a secondary, yet highly significant, neuroprotective mechanism. While initial studies indicated a lack of general antioxidant activity from radical scavenging assays, investigating its effects on intracellular oxidative stress resulting from excitotoxicity could reveal further cellular protection pathways. frontiersin.orgresearchgate.net

Discovery and Synthesis of Next-Generation Analogues with Enhanced Efficacy

The availability of a synthetic route is a cornerstone for the development of next-generation analogues. Research has already demonstrated that the dictyoquinazol scaffold is amenable to modification, leading to compounds with enhanced efficacy. frontiersin.orgresearchgate.net A study focused on synthesizing analogues of Dictyoquinazol A yielded several new compounds with superior neuroprotective activity in cell-based models of stroke. researchgate.net

Structure-activity relationship (SAR) studies have provided valuable insights for guiding the synthesis of more potent analogues. harvard.edu For instance, modifications to different parts of the molecule have been shown to fine-tune its protective effects against various cellular insults. harvard.edu

| Modification Site | Observed Effect on Activity | Reference |

| Methoxy (B1213986) groups on benzene (B151609) rings | Decreased glutamate protection but improved H₂O₂ protection. | harvard.edu |

| Heterocycle ring | Modification could improve H₂O₂ protection without compromising protection against glutamate or staurosporine (B1682477). | harvard.edu |

| Hydroxyl group | Changing this group could improve glutamate protection without compromising protection against H₂O₂ or staurosporine. | harvard.edu |

Future synthetic efforts should leverage these SAR insights to design and create a library of this compound analogues. The goal would be to optimize the molecule for increased potency, selectivity, and improved pharmacokinetic properties, such as blood-brain barrier permeability. This work establishes the dictyoquinazol structure as a promising molecular scaffold for developing novel therapeutics for stroke and neurodegenerative diseases. researchgate.netresearchgate.net

Comprehensive Mapping of Biosynthetic Pathways in Dictyophora indusiata

Despite the successful chemical synthesis of dictyoquinazols, their natural biosynthesis in Dictyophora indusiata remains an uncharted area of research. Elucidating this pathway is crucial for understanding the mushroom's unique biochemistry and could provide alternative, biotechnology-based production methods.

Dictyoquinazols are classified as quinazoline (B50416) alkaloids. nih.gov In other fungi, the biosynthesis of complex quinazoline-containing alkaloids is known to originate from the non-proteinogenic amino acid anthranilic acid. frontiersin.orgnih.govmdpi.com Fungal nonribosomal peptide synthetases (NRPS) are responsible for assembling these molecules. nih.gov These large, modular enzymes activate precursor amino acids (like anthranilic acid and others such as tryptophan) and catalyze the formation of peptide bonds to construct the core alkaloid structure. frontiersin.orgnih.gov For example, the biosynthesis of the fungal alkaloid fumiquinazoline A in Aspergillus fumigatus involves an NRPS that specifically activates and incorporates anthranilate. nih.gov

It is highly probable that the biosynthesis of this compound in D. indusiata follows a similar logic, starting with anthranilic acid. A hypothetical pathway would involve:

Activation: An NRPS adenylation (A) domain selects and activates anthranilic acid and another amino acid precursor, converting them to aminoacyl-adenylates.

Thiolation: The activated amino acids are transferred to a thiolation (T) or peptidyl carrier protein (PCP) domain within the NRPS.

Condensation: A condensation (C) domain catalyzes the formation of a peptide bond between the precursors.

Cyclization and Modification: Subsequent enzymatic steps, likely involving cyclases and tailoring enzymes like oxidoreductases, would form the characteristic quinazolinone ring system and perform the final chemical modifications to yield this compound.

Future research should focus on identifying the specific gene cluster and the NRPS enzymes responsible for dictyoquinazol biosynthesis in D. indusiata. This would involve genome sequencing of the mushroom and bioinformatic analysis to find putative NRPS genes with anthranilate-activating domains. Subsequent gene knockout and heterologous expression studies could confirm the function of these enzymes and fully map the pathway.

Applications in Chemical Biology Probes and Tools for Neurodegenerative Research

A chemical probe is a small molecule with a specific biological activity that can be used as a tool to study biological processes and protein function. acs.orgnih.gov this compound's well-defined activity as a glutamate receptor antagonist makes it an excellent candidate for development as a chemical probe to investigate the pathways of neuronal excitotoxicity. researchgate.netfrontiersin.org

By using this compound in neuronal cell cultures or brain slice models, researchers can selectively block NMDA receptor-mediated signaling. nih.gov This allows for the precise dissection of the downstream cellular events that follow an excitotoxic insult, such as calcium dysregulation, mitochondrial dysfunction, and the activation of apoptotic pathways.

The existing synthetic routes for dictyoquinazols are a significant advantage, as they permit the creation of modified probes for more advanced applications. nih.govresearchgate.net For example, a fluorescent tag could be attached to the this compound scaffold. Such a probe would be invaluable for:

Visualizing Drug-Target Engagement: A fluorescently-labeled this compound could be used in high-content imaging and confocal microscopy to visualize its binding to neurons and potentially to the NMDA receptor complex itself. acs.org

Subcellular Localization Studies: These probes could track the molecule's journey into and within the cell, providing insights into its uptake and distribution. acs.orgresearchgate.net

Mapping Neural Circuits: In a broader context, probes that modulate specific receptor activity are essential for understanding the function of neural circuits implicated in learning, memory, and disease. harvard.edunih.gov

In essence, this compound serves as both a promising lead compound for drug development and a foundational tool for basic neuroscience research. Its ability to modulate a key pathway in neurodegeneration provides a powerful instrument to unravel the complex mechanisms of neuronal life and death.

Q & A

Q. Table 1: Analytical Techniques for this compound Characterization

| Method | Purpose | Advantages | Limitations |

|---|---|---|---|

| NMR | Structural elucidation | Non-destructive; high resolution | Requires pure samples |

| HRMS | Molecular formula confirmation | High accuracy (±0.001 Da) | Limited to volatile compounds |

| X-ray | Stereochemistry | Definitive 3D structure | Requires crystalline material |

Basic: What in vitro biological activities have been reported for this compound?

Answer:

Reported activities include:

Q. Methodological Considerations :

- Use triplicate experiments to ensure reproducibility.

- Include positive/negative controls (e.g., doxorubicin for cytotoxicity assays) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Answer:

Contradictions may arise from:

- Assay Variability : Differences in cell lines, incubation times, or solvent systems.

- Sample Purity : Impurities in isolated compounds skew results .

Q. Strategies :

- Systematic Reviews : Meta-analysis of published data to identify confounding variables .

- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies to assess potency thresholds .

- Mechanistic Studies : Use knock-out models or siRNA to validate target specificity .

Advanced: What experimental design strategies optimize the synthetic yield of this compound?

Answer:

Employ Design of Experiments (DoE) to identify critical parameters:

- Variables : Catalyst loading, temperature, reaction time .

- Response Surface Methodology (RSM) : Optimize conditions (e.g., 72 hrs at 60°C with 10 mol% Pd catalyst) .

- Statistical Validation : ANOVA to confirm significance of factors (p < 0.05) .

Advanced: How can structure-activity relationship (SAR) studies guide the development of this compound derivatives?

Answer:

Approaches :

- Bioisosteric Replacement : Substitute the quinazoline core with pyrido[2,3-d]pyrimidine to enhance solubility .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for kinase targets .

- In Vivo Validation : Pharmacokinetic studies (e.g., bioavailability, half-life) in rodent models .

Q. Table 2: Key SAR Findings for this compound Derivatives

| Modification Site | Effect on Activity | Reference Compound |

|---|---|---|

| C-6 Methoxy group | ↑ Cytotoxicity (HeLa cells) | Derivative DQ-6M |

| N-3 Methylation | ↓ Neurotoxicity | Derivative DQ-3N |

Advanced: What methodologies address discrepancies between in vitro and in vivo efficacy of this compound?

Answer:

- Pharmacokinetic Profiling : Assess absorption, distribution, and metabolism using LC-MS/MS .

- Toxicokinetic Studies : Monitor metabolite formation (e.g., hydroxylated derivatives) in plasma .

- Tissue Distribution : Radiolabeled this compound (¹⁴C) to track biodistribution in animal models .

Basic: What are the best practices for ensuring reproducibility in this compound research?

Answer:

- Detailed Protocols : Publish step-by-step synthesis/isolation procedures in supplementary materials .

- Raw Data Sharing : Deposit NMR/MS spectra in public repositories (e.g., Zenodo) .

- Collaborative Validation : Cross-lab verification of bioactivity claims .

Advanced: How can researchers leverage computational tools to predict this compound’s off-target effects?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.